molecular formula C17H16O4 B14369357 Benzyl ethyl benzene-1,2-dicarboxylate CAS No. 91034-37-6

Benzyl ethyl benzene-1,2-dicarboxylate

Cat. No.: B14369357
CAS No.: 91034-37-6
M. Wt: 284.31 g/mol
InChI Key: MYRTXFWZFWIXFR-UHFFFAOYSA-N
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Description

Benzyl ethyl benzene-1,2-dicarboxylate is a phthalate ester with the molecular formula C₁₈H₁₈O₄, featuring a benzene ring substituted with two ester groups: one benzyl (C₆H₅CH₂O⁻) and one ethyl (C₂H₅O⁻) at the 1,2-positions. Phthalates are widely used as plasticizers, solvents, and intermediates in pharmaceuticals and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl ethyl benzene-1,2-dicarboxylate can be synthesized through esterification reactions involving benzene-1,2-dicarboxylic acid (phthalic acid) and benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The product is then purified through distillation or crystallization to obtain the pure ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl ethyl benzene-1,2-dicarboxylic acid.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Benzyl ethyl benzene-1,2-dicarboxylic acid.

    Reduction: Benzyl ethyl benzene-1,2-dimethanol.

    Substitution: Various substituted benzyl ethyl benzene-1,2-dicarboxylates depending on the substituent introduced.

Scientific Research Applications

Benzyl ethyl benzene-1,2-dicarboxylate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized as a plasticizer in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl ethyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Molecular and Structural Differences

The table below compares key phthalates, emphasizing substituent groups, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties CAS Number References
Benzyl ethyl benzene-1,2-dicarboxylate Benzyl, ethyl C₁₈H₁₈O₄ 298.33* Hypothetical plasticizer/drug intermediate Not listed Inferred
Diethyl phthalate (DEP) Two ethyl groups C₁₂H₁₄O₄ 222.24 Solvent, plasticizer, cosmetics 84-66-2
Benzyl butyl phthalate (BBP) Benzyl, butyl C₁₉H₂₀O₄ 312.36 PVC plasticizer, adhesives 85-68-7
Dibutyl phthalate (DBP) Two butyl groups C₁₆H₂₂O₄ 278.34 Plasticizer, lab reagent 84-74-2
Bis(2-ethylhexyl) phthalate (DEHP) Two 2-ethylhexyl groups C₂₄H₃₈O₄ 390.56 Flexible PVC, medical tubing 117-81-7
Dimethyl phthalate (DMP) Two methyl groups C₁₀H₁₀O₄ 194.18 Insect repellent, solvent 131-11-3


*Calculated based on analogous structures.

Key Observations :

  • Applications : DEP and DMP are used in low-viscosity applications (e.g., cosmetics), while BBP and DEHP dominate high-performance plastics .

Physicochemical Properties

  • Volatility : DEP and DMP exhibit higher volatility (used in fragrances), whereas BBP and DEHP are semi-volatile, favoring long-term plasticizer roles .
  • Degradation : Phthalates with branched chains (e.g., DEHP) resist hydrolysis better than linear analogs like DBP .

Research Findings and Implications

  • Environmental Monitoring: Phthalates like dimethyl benzene-1,2-dicarboxylate correlate with fat oxidation products (e.g., pentadecanoic acid), highlighting their role as environmental degradation markers .
  • Drug Development : The antimicrobial activity of bis(2-ethylhexyl) phthalate underscores the dual role of phthalates as both pollutants and drug candidates .

Properties

CAS No.

91034-37-6

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2-O-benzyl 1-O-ethyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C17H16O4/c1-2-20-16(18)14-10-6-7-11-15(14)17(19)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

MYRTXFWZFWIXFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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